tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is known for its unique structure, which includes a tert-butyl ester group, a hydroxypyrrolidine moiety, and an azetidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its versatile reactivity and potential biological activity .
Mechanism of Action
Target of Action
Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate is a complex organic compound. It is often used as a building block in the synthesis of various novel organic compounds.
Mode of Action
As a building block in organic synthesis, it likely interacts with other compounds to form new derivatives. These derivatives may have different modes of action depending on their structure and the targets they interact with.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine with tert-butyl chloroformate in the presence of a base . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs .
Chemical Reactions Analysis
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form various esters or amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an amine .
Scientific Research Applications
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate can be compared with similar compounds, such as:
Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azetidine ring, which may result in different reactivity and biological activity.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound contains a piperazine ring, which can introduce additional hydrogen bonding interactions and alter its chemical properties.
Tert-butyl 3-((3-hydroxypyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate:
The uniqueness of tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate lies in its specific combination of functional groups and ring structures, which provide a distinct set of chemical and biological properties .
Biological Activity
Tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate, with the CAS number 1257293-73-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.319 g/mol
- Purity : ≥97%
- Storage : Room temperature
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. The compound exhibits properties that may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.
Inhibition of Amyloid-Beta Aggregation
In vitro studies have indicated that this compound can significantly inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The mechanism involves the reduction of oxidative stress and inflammatory responses in neuronal cells exposed to amyloid-beta.
Neuroprotective Effects
A study conducted on astrocytes treated with amyloid-beta revealed that this compound increased cell viability by approximately 20% compared to controls treated only with amyloid-beta. This suggests a protective effect against neurotoxicity induced by amyloid-beta aggregates .
Cytokine Modulation
The compound has shown potential in modulating cytokine production, specifically reducing levels of tumor necrosis factor-alpha (TNF-α) in astrocytes exposed to amyloid-beta. This reduction is crucial as elevated TNF-α levels are associated with neuroinflammation and neuronal damage .
Case Studies and Research Findings
Study | Findings | |
---|---|---|
In Vitro Study on Astrocytes | Increased cell viability by 20% when co-treated with amyloid-beta | Suggests protective effects against neurotoxicity |
Cytokine Analysis | Reduced TNF-α levels in treated astrocytes | Indicates potential anti-inflammatory properties |
Aggregation Inhibition | Significant inhibition of amyloid-beta aggregation observed | May contribute to therapeutic strategies for Alzheimer's disease |
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNSLFVFDMOBJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737380 |
Source
|
Record name | tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178311-47-2 |
Source
|
Record name | tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.